5-acetyl-2-methoxybenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
85276-46-6 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-acetyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)7-3-4-8(14-2)9(5-7)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
InChI Key |
PYRWOBVBKMNBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Strategies for 5 Acetyl 2 Methoxybenzene 1 Sulfonamide
Retrosynthetic Analysis of 5-acetyl-2-methoxybenzene-1-sulfonamide
A retrosynthetic analysis of this compound reveals a logical disconnection approach. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide group, which points to 5-acetyl-2-methoxybenzene-1-sulfonyl chloride and ammonia (B1221849) (or an ammonia equivalent) as the immediate precursors. This strategy is a cornerstone of sulfonamide synthesis. nih.govresearchgate.net
Further disconnection of the sulfonyl chloride intermediate involves the carbon-sulfur bond, suggesting an electrophilic substitution on an activated benzene (B151609) ring. The acetyl and methoxy (B1213986) groups on the aromatic ring direct incoming electrophiles, making 4-acetylanisole (also known as 4'-methoxyacetophenone) a logical starting material for a chlorosulfonation reaction. wikipedia.orgsigmaaldrich.com This retrosynthetic pathway is outlined below:
Retrosynthetic Pathway:

Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through various classical and contemporary methods. thieme.denih.govacs.orgnih.govrsc.orgnih.gov These routes primarily hinge on the formation of the key intermediate, 5-acetyl-2-methoxybenzene-1-sulfonyl chloride, followed by its conversion to the desired sulfonamide.
Synthesis of 5-acetyl-2-methoxybenzene-1-sulfonyl chloride as a Key Intermediate
The preparation of 5-acetyl-2-methoxybenzene-1-sulfonyl chloride is a critical step in the synthesis of the target sulfonamide. researchgate.netchemicalbook.comprepchem.comresearchgate.net This intermediate is typically synthesized through the chlorosulfonation of a suitable acetophenone (B1666503) precursor.
Chlorosulfonation of acetophenone precursors, specifically 4-acetylanisole, is a widely employed method. researchgate.netchemicalbook.comprepchem.com This reaction introduces the sulfonyl chloride group onto the aromatic ring. The reaction typically involves treating 4-acetylanisole with chlorosulfonic acid. orgsyn.org The methoxy group at position 2 and the acetyl group at position 5 of the resulting product indicate that the starting material is 4-acetylanisole, where the acetyl group is para to the methoxy group. wikipedia.orgnist.gov
A patent describes a method where chlorosulfonic acid is used under controlled anhydrous conditions to introduce the sulfonyl chloride group, with optimization involving low temperatures (0–5°C) to prevent decomposition. Another approach involves the reaction of the N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide to yield the corresponding sulfonyl chloride. prepchem.com
Conversion of 5-acetyl-2-methoxybenzene-1-sulfonyl chloride to this compound
The conversion of 5-acetyl-2-methoxybenzene-1-sulfonyl chloride to the final sulfonamide is a standard and efficient transformation. researchgate.netchemicalbook.comprepchem.com This is typically achieved by reacting the sulfonyl chloride with ammonia. nih.gov The reaction can be carried out in a suitable solvent such as tetrahydrofuran (B95107) with aqueous ammonia. chemicalbook.com In some procedures, the sulfonyl chloride intermediate is not isolated and is directly reacted with ammonia to form the sulfonamide. google.com
Multi-Step Synthesis Approaches for this compound
Multi-step syntheses are common for producing complex molecules like this compound, often to achieve specific stereochemistry or to introduce functional groups in a controlled manner. chemdad.comresearchgate.netchemicalbook.comprepchem.comgoogle.comacs.org These sequences often involve the protection of reactive groups to prevent unwanted side reactions during subsequent steps.
For instance, a patented method for preparing a related compound, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, involves the introduction of a protective group on an amine, followed by chlorosulfonation and conversion to the sulfonamide, and finally deprotection. google.com Another multi-step synthesis involves the Friedel-Crafts reaction of D-alanine and methoxybenzene as an initial step. epo.org The concept of multi-step synthesis in flow chemistry, which can streamline complex reaction sequences, has also been explored for the synthesis of other complex molecules and could be applicable here. syrris.jpresearchgate.net
One-Pot Reaction Methodologies for Sulfonamide Synthesis
One-pot syntheses offer a more efficient and streamlined approach to sulfonamide synthesis by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. nih.govacs.orgrsc.org Recent advancements in this area include copper-catalyzed methods that convert aromatic acids directly to sulfonamides. nih.govnih.govacs.org This involves the in-situ generation of a sulfonyl chloride from a carboxylic acid, followed by amination. acs.orgprinceton.edu While not specifically detailed for this compound, these methodologies represent a contemporary and efficient strategy that could be adapted for its synthesis.
Another one-pot approach involves the use of cyanuric chloride to convert sulfonate salts directly into sulfonamides in good to excellent yields. researchgate.net Metal-catalyzed C-H amidation reactions also provide a one-pot entry to diaryl sulfonamides from activated aromatic compounds. thieme.de
Table of Synthetic Route Parameters
| Route | Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages/Challenges | Reference |
|---|---|---|---|---|---|---|
| Classical Multi-Step | 4-Acetylanisole | Chlorosulfonic acid, Ammonia | 5-acetyl-2-methoxybenzene-1-sulfonyl chloride | Well-established, reliable | Multiple steps, intermediate purification | chemicalbook.comgoogle.com |
| One-Pot (from Carboxylic Acid) | 3-acetyl-4-methoxybenzoic acid (hypothetical) | Copper catalyst, SO2 source, Amine | In-situ generated sulfonyl chloride | High efficiency, reduced waste | Catalyst sensitivity, substrate scope | nih.govnih.govacs.org |
| One-Pot (from Sulfonate Salt) | Sodium 5-acetyl-2-methoxybenzenesulfonate (hypothetical) | Cyanuric chloride, Amine | - | Mild conditions, good yields | Availability of sulfonate salt | researchgate.net |
Table of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role in Synthesis |
|---|---|---|
| This compound | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | Target Molecule |
| 5-acetyl-2-methoxybenzene-1-sulfonyl chloride | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | Key Intermediate |
| 4-Acetylanisole | 4'-Methoxyacetophenone, p-Acetylanisole | Starting Material |
| Chlorosulfonic acid | - | Reagent for Chlorosulfonation |
| Ammonia | - | Reagent for Amination |
| Thionyl chloride | - | Reagent for Chlorination |
| N,N-Dimethylformamide | DMF | Solvent/Reagent |
| Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine | Reagent for One-Pot Synthesis |
| (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | - | Related Compound/Target |
| D-alanine | - | Starting Material in a Multi-Step Synthesis |
Derivatization Strategies for Structural Modification of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications can be strategically employed to alter the compound's physicochemical properties and biological activity.
Modifications at the Acetyl Group of this compound
The acetyl group is a primary site for derivatization, with reductive amination being a key transformation. This reaction converts the ketone into an amine, a crucial step in the synthesis of Tamsulosin, a pharmaceutical agent. researchgate.net The process often involves the reaction of this compound with an amine, such as R-(+)-α-methylbenzylamine, followed by hydrogenation. researchgate.net
Alternative approaches to modify the acetyl group include its complete reduction to an alcohol. This transformation can be achieved using various reducing agents, providing a hydroxyl group that can be further functionalized.
Alterations to the Methoxy Moiety of this compound
The methoxy group presents another avenue for structural diversification, primarily through O-demethylation to yield the corresponding phenol, 2-hydroxy-5-acetylbenzenesulfonamide. This reaction is typically achieved under harsh conditions using strong acids like 47% hydrobromic acid (HBr) at elevated temperatures, or with strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.com The resulting phenolic hydroxyl group can then be subjected to various etherification or esterification reactions to introduce a wide range of substituents. For instance, the hydroxyl group can be alkylated to introduce new ether linkages. nist.gov
The cleavage of aryl methyl ethers like the methoxy group in this compound with reagents like BBr₃ proceeds through the formation of an ether-BBr₃ adduct. ufp.pt For many ethers, the reaction mechanism involves a novel pathway where two of these adducts interact. ufp.pt It's also been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov
Derivatization of the Sulfonamide Moiety of this compound
The sulfonamide group is a versatile functional handle for derivatization. N-alkylation and N-acylation are common strategies to introduce various substituents on the sulfonamide nitrogen. These reactions typically involve the deprotonation of the sulfonamide with a base, followed by reaction with an alkyl or acyl halide. A range of sulfonamide derivatives can be synthesized through the reaction of the corresponding sulfonyl chloride with different amines. nih.gov
Furthermore, the sulfonamide moiety itself can be synthesized through the chlorosulfonation of a precursor molecule, followed by amination with ammonia or a primary or secondary amine. nih.gov This two-step process allows for the introduction of diverse functionalities at the sulfonamide position.
Benzene Ring Substitutions on the this compound Scaffold
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing substituents (acetyl, methoxy, and sulfonamide groups) will influence the position of the incoming electrophile.
Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic ring. These reactions are typically carried out in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org The methoxy group is a strong activating group and an ortho-, para-director, while the acetyl and sulfonamide groups are deactivating and meta-directing. The regioselectivity of the halogenation will be determined by the interplay of these directing effects.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. researchgate.netnih.gov The position of nitration will again be governed by the directing effects of the substituents. For electron-rich acetophenones, ipso-substitution, where a substituent other than hydrogen is replaced by the nitro group, can sometimes occur alongside the conventional reaction. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Research
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One prominent green strategy is the use of biocatalysis. nih.govdigitellinc.com Enzymes such as lipases, alcohol dehydrogenases, and transaminases are being explored for the stereoselective synthesis of derivatives of this compound. digitellinc.com For instance, transaminases can be used for the asymmetric synthesis of the chiral amine intermediate in the production of Tamsulosin, offering a more environmentally friendly alternative to traditional chemical methods. nih.gov The biosynthesis of the sulfonamide group itself has been studied, with enzymes like cupin oxygenases and aldehyde dehydrogenases being identified as key players in the formation of the S-N bond from L-cysteine. nih.gov
The use of magnetically recoverable nanocatalysts is another green approach that facilitates catalyst separation and reuse, minimizing waste. researchgate.netnih.govjsynthchem.com These catalysts, often composed of metal complexes on magnetic nanoparticles, have been successfully employed in the synthesis of sulfonamides. researchgate.netnih.govjsynthchem.com Catalyst-free methods for sulfonamide synthesis, often using water or ethanol (B145695) as a solvent, have also been developed, further enhancing the environmental profile of these reactions. researchgate.netsci-hub.se
Analytical Techniques for Reaction Monitoring and Purity Assessment in this compound Synthesis
A variety of analytical techniques are employed to monitor the progress of reactions involving this compound and to assess the purity of the final products.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both reaction monitoring and purity assessment. Reversed-phase HPLC methods are commonly used to separate the starting materials, intermediates, and final products. Chiral HPLC, using chiral stationary phases such as Crownpak CR(+), is particularly important for the analysis of chiral derivatives, such as the aminopropyl intermediate in Tamsulosin synthesis, to determine enantiomeric purity. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov The development of stability-indicating HPLC methods is also crucial to ensure that the analytical method can accurately quantify the compound in the presence of its degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its derivatives. beilstein-journals.orgunimi.itmdpi.com The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure. For example, the protons of the acetyl group typically appear as a singlet in the ¹H NMR spectrum, while the aromatic protons exhibit characteristic splitting patterns depending on their substitution. conicet.gov.ar
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. nist.govresearchgate.netresearchgate.netucdavis.edu This information helps to confirm the identity of the target molecule. The fragmentation of N-substituted benzenesulfonamides in the mass spectrometer can provide valuable structural information. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of 5 Acetyl 2 Methoxybenzene 1 Sulfonamide Analogs
Elucidation of Key Pharmacophoric Features within the 5-acetyl-2-methoxybenzene-1-sulfonamide Scaffold
The this compound scaffold possesses distinct chemical features that are likely crucial for its biological activity. A pharmacophore model, which describes the essential structural features for biological activity, can be proposed based on the functionalities present. nih.gov The primary sulfonamide group is a key feature, known to act as a zinc-binding group in various metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. This interaction is often critical for inhibitory activity. nih.gov The aromatic ring serves as a central scaffold, positioning the other functional groups in a specific spatial orientation for optimal interaction with a biological target.
The 5-acetyl group, a potential hydrogen bond acceptor, and the 2-methoxy group, which can act as a hydrogen bond acceptor and influence the electronic properties of the ring, are also significant. drugdesign.orgnih.gov The relative positions of these groups (1,2,5-substitution pattern) create a specific electrostatic potential surface and shape that will be recognized by a target receptor.
A hypothetical pharmacophore model for this compound would likely include:
A hydrogen bond donor/acceptor site (sulfonamide group).
A hydrogen bond acceptor site (acetyl group).
A hydrophobic aromatic region.
A potential steric/electronic modulating group (methoxy group).
Impact of Substituent Variation on Molecular Interactions of this compound Analogs
The modification of substituents on the this compound scaffold can significantly impact its interaction with biological targets. These modifications can alter the electronic, steric, and lipophilic properties of the molecule.
| Substituent at 5-position | Electronic Effect | Predicted Impact on Activity |
| Nitro (-NO2) | Strongly electron-withdrawing | Potentially increased activity due to enhanced sulfonamide acidity. |
| Cyano (-CN) | Electron-withdrawing | May increase activity. |
| Amino (-NH2) | Electron-donating | May decrease activity if sulfonamide acidity is critical. |
| Methyl (-CH3) | Weakly electron-donating | Minor impact on activity compared to stronger groups. |
This table presents hypothetical data based on general principles of medicinal chemistry.
The size and shape of substituents can introduce steric hindrance, which may either prevent or enhance binding to a target. For instance, replacing the acetyl group with a larger group could clash with the binding site, reducing activity. Conversely, a smaller group might improve the fit. The methoxy (B1213986) group at the 2-position can influence the conformation of the molecule by restricting the rotation of the sulfonamide group.
| Substituent at 2-position | Steric Bulk | Predicted Impact on Activity |
| Hydrogen (-H) | Small | May increase conformational flexibility, potentially altering binding. |
| Ethoxy (-OCH2CH3) | Larger than methoxy | Could introduce steric hindrance, potentially decreasing activity. |
| Isopropoxy (-OCH(CH3)2) | Bulkier | Likely to decrease activity due to steric clashes. |
This table presents hypothetical data based on general principles of medicinal chemistry.
| Analog | Modification | Predicted logP Change | Potential Impact on Interaction |
| 5-ethyl-2-methoxybenzene-1-sulfonamide | Acetyl replaced with ethyl | Increase | Enhanced hydrophobic interactions. |
| 5-acetyl-2-hydroxybenzene-1-sulfonamide | Methoxy replaced with hydroxyl | Decrease | Potential for new hydrogen bonding interactions. drugdesign.org |
| 5-acetyl-2-ethoxybenzene-1-sulfonamide | Methoxy replaced with ethoxy | Increase | Increased hydrophobic character. |
This table presents hypothetical data based on general principles of medicinal chemistry.
Design Principles for Optimized this compound Derivatives
Based on the inferred SAR, several design principles can be proposed for creating optimized analogs of this compound:
Maintain the Sulfonamide Group: The sulfonamide moiety is likely essential for binding to many targets and should generally be retained. nih.gov
Explore Modifications of the Acetyl Group: The acetyl group can be replaced with other functionalities to probe for additional interactions. For example, converting the ketone to an alcohol could introduce a hydrogen bond donor. drugdesign.org
Vary the 2-position Substituent: The methoxy group can be replaced with other alkyl or alkoxy groups to fine-tune steric and electronic properties. nih.gov
Introduce Substituents at Other Ring Positions: Adding substituents at the 3, 4, or 6 positions could lead to new interactions with the target and improve properties such as selectivity.
Consider Bioisosteric Replacements: The acetyl group could be replaced by other bioisosteres like a cyano or nitro group to modulate electronic properties while maintaining a similar size.
Comparative SAR Analysis of this compound with Related Sulfonamide Structures
The SAR of this compound can be put into context by comparing it with other well-studied sulfonamide series. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence and position of the methoxy group were found to be important for activity. nih.gov Similarly, studies on other benzenesulfonamides have shown that meta-substitution can be favorable for the inhibition of certain enzymes. nih.gov
Comparing the 5-acetyl-2-methoxy substitution pattern to other patterns reveals the unique electronic and steric environment it creates. The combination of an electron-withdrawing group at the 5-position and an electron-donating group at the 2-position is a distinct feature that likely dictates its specific biological profile. Further studies would be needed to directly compare the activity of this compound with isomers where the positions of the acetyl and methoxy groups are varied.
Mechanistic Investigations and Biological Target Interactions in Vitro of 5 Acetyl 2 Methoxybenzene 1 Sulfonamide
Elucidation of Mechanism of Action for 5-acetyl-2-methoxybenzene-1-sulfonamide at a Molecular Level
Understanding the molecular interactions of a compound is crucial for elucidating its mechanism of action. While specific studies on this compound are lacking, general principles from related compounds can provide some insights.
Kinetic studies are essential to characterize the nature of enzyme inhibition. Although no specific kinetic data for this compound has been found, sulfonamides are a well-known class of enzyme inhibitors. For example, kinetic studies on the inhibition of acetylcholinesterase by other complex molecules have utilized Lineweaver-Burk plots to determine the type of inhibition (e.g., mixed type) and to calculate inhibitor dissociation constants (Ki). mdpi.com Such studies are critical to quantify the potency and mechanism of enzyme inhibitors.
Spectroscopic techniques are invaluable for probing the interactions between a small molecule and its biological target. While specific spectroscopic studies for this compound are not available in the searched literature, techniques such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to study the binding of sulfonamide derivatives to proteins and other macromolecules. These methods can provide information on binding affinity, conformational changes upon binding, and the specific residues involved in the interaction.
Computational Chemistry and Molecular Modeling Approaches for 5 Acetyl 2 Methoxybenzene 1 Sulfonamide
Quantum Chemical Calculations for 5-acetyl-2-methoxybenzene-1-sulfonamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sulfonamide derivatives, these calculations can elucidate electronic structure, reactivity, and conformational preferences.
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the presence of rotatable bonds, such as the one connecting the methoxy (B1213986) group to the benzene (B151609) ring and the C-S bond of the sulfonamide group, allows for multiple conformations.
Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process generates an energy landscape, revealing the low-energy, stable conformers. Studies on similar aromatic ethers have shown that only one stable conformation may exist in some cases. colostate.edu The relative energies of these conformers can be used to determine their population at a given temperature. Understanding the preferred conformation is crucial for predicting how the molecule will interact with biological targets.
Molecular Docking and Scoring of this compound with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand (like this compound) to the active site of a target protein.
While there are no specific molecular docking studies published for this compound, research on other sulfonamide derivatives provides a clear indication of the methodology. For example, novel sulfonamides have been docked against DNA topoisomerase II, a target for anticancer agents. In such studies, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and various algorithms are used to explore different binding poses.
A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative score generally indicates a stronger binding affinity. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in a study of sulfonamide derivatives as anticancer agents, docking was used to analyze the binding energy of the compounds with the human breast cancer cell line receptor (PDB code: 4FA2). nih.gov
The following table illustrates the type of data that would be generated from a molecular docking study of this compound with a hypothetical target protein.
| Parameter | Value (Illustrative) | Description |
| Target Protein | e.g., Carbonic Anhydrase IX | The biological macromolecule to which the ligand binds. |
| PDB ID | e.g., 1Z9J | The unique identifier for the protein structure in the Protein Data Bank. |
| Docking Score | -X.X kcal/mol | An estimation of the binding affinity; more negative values indicate stronger binding. |
| Key Interacting Residues | e.g., His94, His96, His119 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the chemical interactions that stabilize the complex. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability of this compound
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the docked complex and to understand the detailed mechanism of binding.
In studies of related sulfonamide derivatives, MD simulations have been employed to validate the results of molecular docking. nih.gov For example, after docking a series of novel sulfonamides into the active sites of α-glucosidase and α-amylase, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in a stable conformation.
MD simulations can also reveal the flexibility of the protein and the ligand, and how they adapt to each other upon binding. This information is crucial for understanding the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.
For sulfonamides, QSAR models have been developed to predict their antimicrobial activity. jbclinpharm.org In a typical QSAR study, a dataset of compounds with known activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a mathematical model that relates the descriptors to the biological activity. jbclinpharm.org The predictive power of the QSAR model is assessed through various validation techniques. A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and testing.
A hypothetical QSAR study on analogs of this compound would involve synthesizing a series of related compounds, testing their biological activity, and then developing a model similar to the one described above.
Pharmacophore Modeling and Virtual Screening for this compound Scaffolds
Pharmacophore modeling is another powerful tool in drug discovery. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Pharmacophore models can be developed based on the structure of a known active ligand or from the structure of the ligand-binding site of a protein. Once a pharmacophore model is established, it can be used to search large chemical databases for other molecules that match the pharmacophore. This process is known as virtual screening.
For sulfonamides, pharmacophore models have been developed for various targets, such as the 5-HT7 receptor. nih.gov A review of recently developed 5-HT7 receptor ligands highlighted the common sulfonamide scaffold and proposed new pharmacophore models. nih.gov Such models can guide the design of new sulfonamide derivatives with improved activity and selectivity.
A pharmacophore model for a target of this compound would define the spatial arrangement of essential features required for binding, facilitating the discovery of novel and structurally diverse compounds with similar biological activity.
Advanced Research Methodologies and Techniques in 5 Acetyl 2 Methoxybenzene 1 Sulfonamide Studies
Application of Advanced Spectroscopic Techniques in 5-acetyl-2-methoxybenzene-1-sulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the acetyl group, the methoxy (B1213986) group, and the aromatic ring. The chemical shifts, splitting patterns, and integration values of these signals would provide crucial information about the connectivity of the atoms. For instance, the protons of the methyl group in the acetyl moiety would likely appear as a singlet, as would the protons of the methoxy group, but at different chemical shifts. The aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other, and their specific shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and sulfonamide groups.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon of the acetyl group. The chemical shifts of these carbons provide further confirmation of the molecular structure. In the broader context of sulfonamide research, NMR is routinely used to confirm the successful synthesis of derivatives and to study their conformational dynamics. nih.gov
Mass Spectrometry (MS) for Purity and Molecular Formula Confirmation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula and assessing its purity. For this compound (C₉H₁₁NO₄S), high-resolution mass spectrometry would provide a highly accurate mass measurement, which should correspond to its calculated monoisotopic mass of 229.0409 Da. uni.lu
The mass spectrum would display a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can also offer structural information. For example, the fragmentation of this compound might involve the loss of the acetyl group, the methoxy group, or the sulfonamide moiety, leading to characteristic fragment ions that can be used to piece together the molecular structure.
Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
| [M+H]⁺ | 230.04816 |
| [M+Na]⁺ | 252.03010 |
| [M-H]⁻ | 228.03360 |
This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, as calculated by computational models.
In the analysis of sulfonamide derivatives, mass spectrometry is crucial for verifying the identity of synthesized compounds and for detecting any impurities. scirp.org
X-ray Crystallography for Ligand-Target Co-crystal Structures of this compound Complexes
X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While a crystal structure for this compound itself is not publicly documented, this technique is extensively applied in the study of sulfonamide derivatives, particularly in understanding how they interact with biological targets. nih.govnih.gov
High-Throughput Screening (HTS) in the Discovery of this compound Activities
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.gov While there is no specific information available on HTS campaigns involving this compound, this methodology is widely used to identify "hit" compounds from large chemical libraries that contain sulfonamide scaffolds. nih.gov
HTS assays are typically automated and miniaturized, enabling the screening of thousands of compounds in a short period. nih.govnih.gov These assays can be designed to measure a wide range of biological activities, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. For example, a library of sulfonamide derivatives could be screened against a panel of kinases to identify potential inhibitors for cancer therapy. nih.govscirp.orgmdpi.comacs.org The primary goal of HTS is to identify initial leads that can then be further optimized through medicinal chemistry efforts.
Chemoinformatics and Data Mining for this compound Related Compounds
Chemoinformatics and data mining are computational techniques that play a crucial role in modern drug discovery and the analysis of chemical compounds. These methods are applied to large datasets of chemical information to identify structure-activity relationships (SAR), predict properties, and design new molecules with desired activities.
For sulfonamide-related compounds, chemoinformatic approaches are used to:
Develop Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of compounds with their biological activity. By analyzing a series of sulfonamide derivatives, a QSAR model can be built to predict the activity of new, unsynthesized compounds. nih.govtandfonline.com
Perform molecular docking studies: These simulations predict the preferred binding mode of a ligand to a biological target. This can help in understanding the mechanism of action and in prioritizing compounds for synthesis and testing. scirp.orgscirp.orgnih.govtandfonline.comnih.gov
Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: In silico models can estimate the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.govtandfonline.com
Analyze large chemical databases: Data mining techniques can be used to search for compounds with similar structural features or predicted properties to this compound, potentially identifying new avenues for research.
These in silico methods are powerful tools for accelerating the discovery and development of new sulfonamide-based therapeutic agents. nih.govtandfonline.comnih.gov
Future Directions, Challenges, and Emerging Paradigms in 5 Acetyl 2 Methoxybenzene 1 Sulfonamide Research
Untapped Research Avenues for 5-acetyl-2-methoxybenzene-1-sulfonamide Derivatives
The core structure of this compound presents a versatile scaffold for the synthesis of a diverse array of derivatives. While the parent compound is a known intermediate in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia, the therapeutic landscape for its derivatives remains largely uncharted. nih.gov Future research will likely focus on modifying the acetyl and methoxy (B1213986) groups, as well as the sulfonamide moiety, to explore a range of biological activities. ajchem-b.comtandfonline.com
The development of hybrid molecules is a particularly promising strategy. nih.gov By combining the this compound framework with other pharmacologically active scaffolds, such as pyrazole, quinoline, or thiazole, researchers can create novel compounds with potentially synergistic or entirely new therapeutic effects. nih.gov These hybrid derivatives could be investigated for a multitude of applications beyond its current use, including as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. ajchem-b.comajchem-b.comnih.gov For instance, the incorporation of a triazole moiety has been shown to improve interactions with biological targets and enhance water solubility in other sulfonamides. tandfonline.com
Another key area of exploration is the synthesis of derivatives with improved selectivity and reduced side effects. ajchem-b.com By fine-tuning the chemical structure, it may be possible to design compounds that target specific enzymes or receptors with greater precision, thereby minimizing off-target effects. This approach is crucial for developing safer and more effective therapeutic agents.
| Potential Derivative Class | Rationale for Exploration | Potential Therapeutic Applications |
| Hybrid Molecules | Combining with other active scaffolds (e.g., pyrazole, quinoline) to create synergistic or novel effects. nih.gov | Anticancer, Anti-inflammatory, Antiviral, Antidiabetic ajchem-b.comajchem-b.comnih.gov |
| Modified Functional Groups | Altering the acetyl, methoxy, or sulfonamide groups to modulate biological activity and pharmacokinetic properties. | Broadened therapeutic scope, improved efficacy. |
| Selective Inhibitors | Designing derivatives with high specificity for particular biological targets to minimize off-target effects. ajchem-b.com | Safer and more effective treatments for various diseases. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the study of this compound and its derivatives will be no exception. nih.govuminho.pt These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.
ML algorithms, such as random forests and neural networks, can be trained on large datasets of existing sulfonamides to predict the biological activity of novel derivatives. nih.govplos.org This allows researchers to screen vast virtual libraries of compounds and prioritize those with the highest likelihood of success for synthesis and experimental testing, saving considerable time and resources. plos.org For example, ML models can be developed to predict the inhibitory activity of sulfonamide derivatives against specific enzymes or their potential for adverse effects. nih.gov
| AI/ML Application | Description | Impact on Research |
| Bioactivity Prediction | Using ML models to forecast the biological effects of virtual derivatives. nih.govplos.org | Accelerated identification of promising drug candidates. |
| De Novo Drug Design | Generating novel molecular structures with optimized properties using AI algorithms. youtube.com | Discovery of innovative and highly effective compounds. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new compounds. | Early identification of compounds with favorable pharmacokinetic profiles. |
Methodological Advancements in the Study of Complex Molecular Interactions of this compound
A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Advanced analytical techniques are providing unprecedented insights into these complex interactions.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating the three-dimensional structures of sulfonamide-protein complexes. nih.govacs.orgnih.gov This information is invaluable for understanding the specific binding modes and identifying key interactions that contribute to biological activity. Other techniques like Fourier-transform infrared (FTIR) spectroscopy and circular dichroism can reveal conformational changes in proteins upon ligand binding. nih.govacs.org
Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of molecular interactions. nih.govnih.gov Molecular docking can predict the preferred binding orientation of a ligand within a protein's active site, while MD simulations can model the behavior of the complex over time, revealing important information about its stability and flexibility. nih.gov These computational approaches are instrumental in understanding the structure-activity relationships of sulfonamide derivatives. nih.gov
| Methodology | Application in Sulfonamide Research | Insights Gained |
| NMR Spectroscopy | Determining the 3D structure of sulfonamide-protein complexes in solution. acs.orgnih.gov | Detailed information on binding modes and intermolecular interactions. |
| X-ray Crystallography | Obtaining high-resolution crystal structures of ligand-protein complexes. acs.org | Precise atomic-level view of the binding site and interactions. |
| Molecular Docking | Predicting the binding pose of a sulfonamide within a biological target. nih.gov | Identification of key binding interactions and rationalization of activity. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of sulfonamide-protein complexes over time. nih.gov | Understanding of complex stability, flexibility, and conformational changes. |
Interdisciplinary Research Collaborations in Sulfonamide Chemistry
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. chemscene.com The future of this compound research will be heavily reliant on such interdisciplinary collaborations.
Medicinal chemists will continue to play a central role in the design and synthesis of novel derivatives. nih.govresearchgate.net However, their efforts will be greatly enhanced by collaborations with computational chemists, who can use AI and molecular modeling to guide the design process. Biologists and pharmacologists will be essential for evaluating the biological activity of new compounds and elucidating their mechanisms of action. Furthermore, collaborations with structural biologists will be critical for determining the three-dimensional structures of ligand-target complexes, providing a solid foundation for structure-based drug design.
These synergistic partnerships will be instrumental in translating basic research findings into tangible therapeutic applications. By fostering a collaborative environment, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound and its derivatives for the benefit of human health.
Conclusion
Summary of Key Academic Discoveries Regarding 5-acetyl-2-methoxybenzene-1-sulfonamide
Academic research has largely focused on the utility of this compound and its close derivatives as fundamental building blocks in complex molecular syntheses. A primary area of discovery has been in the development of efficient and stereoselective synthetic routes to pharmaceutically important molecules.
One of the most significant applications of this compound is as a key precursor in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. rsc.org Various research groups have explored different synthetic strategies starting from related compounds, which has led to significant advancements in synthetic organic chemistry. For instance, chemoenzymatic pathways have been developed for the stereoselective production of Tamsulosin, where derivatives of this compound are crucial intermediates. rsc.orgrsc.org These methods often employ biocatalysts like lipases, alcohol dehydrogenases, and transaminases to achieve high enantiomeric purity, a critical factor for the drug's efficacy. rsc.orgrsc.org
Furthermore, investigations into the synthesis of Tamsulosin have led to the development of innovative continuous flow manufacturing processes. These processes, which can involve the chlorosulfonation of precursors to this compound, offer a more efficient and scalable alternative to traditional batch reactions. u-tokyo.ac.jpacs.org The successful implementation of these continuous methods underscores the industrial relevance of this chemical intermediate.
Recent studies have also highlighted the versatility of the sulfonamide scaffold in creating diverse molecular architectures. For example, derivatives of methoxybenzene sulfonamide have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. uobabylon.edu.iqresearchgate.net While not directly focused on this compound itself, this research expands the potential applications of its core chemical structure.
Broader Implications of Research on this compound for Chemical Biology and Advanced Molecular Design
The research surrounding this compound has implications that extend beyond its role as a synthetic intermediate. It serves as a case study for the broader importance of the sulfonamide functional group in medicinal chemistry and drug design. Sulfonamides are recognized as a "privileged scaffold," meaning they are a structural motif that can bind to a variety of biological targets, leading to a wide range of therapeutic applications. nih.gov
The successful use of this compound derivatives in the synthesis of Tamsulosin showcases the power of this scaffold in creating highly selective drugs. The development of chemoenzymatic and continuous flow syntheses involving this compound also has significant implications for the future of pharmaceutical manufacturing, paving the way for more sustainable and efficient production methods. rsc.orgrsc.orgu-tokyo.ac.jpacs.org
Moreover, the exploration of sulfonamide derivatives for various biological activities, such as anticancer and antimicrobial agents, highlights the potential for this chemical class in addressing diverse medical needs. uobabylon.edu.iqresearchgate.netnih.gov The principles learned from the synthesis and modification of compounds like this compound can be applied to the design of novel therapeutic agents targeting a wide array of diseases. nih.govrsc.orgnih.gov The adaptability of the sulfonamide scaffold allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov This makes it a valuable tool for medicinal chemists in the ongoing quest for new and improved medicines.
Q & A
Q. What are the critical safety protocols for handling 5-acetyl-2-methoxybenzene-1-sulfonamide in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and avoid skin contact via proper glove removal techniques. Wear flame-retardant antistatic suits and chemical-resistant aprons. Respiratory protection (e.g., N95 masks) is mandatory if airborne particles are generated. For spills, contain using absorbent materials (e.g., vermiculite) and avoid drainage contamination. Decontaminate surfaces with 70% ethanol .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves sulfonylation of 5-acetyl-2-methoxybenzene intermediates using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Acetylation : Protection of the amine group using acetic anhydride.
- Sulfonylation : Reaction with benzenesulfonyl chloride at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : - and -NMR for functional group analysis (e.g., acetyl protons at ~2.5 ppm, sulfonamide NH at ~7.1 ppm).
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Dose-Response Studies : Use IC assays (e.g., MTT for cytotoxicity) across multiple cell lines to validate potency.
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like carbonic anhydrase.
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites contributing to variability .
Q. What strategies optimize the reaction yield of this compound under scaled-up conditions?
- Methodological Answer :
- DOE (Design of Experiments) : Apply fractional factorial design to test variables (temperature, solvent ratio, catalyst loading).
- Process Control : Use inline FTIR to monitor sulfonylation completion in real time.
- Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., water addition) to improve throughput .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stress : 40°C/75% RH for 6 months; analyze degradation via TGA and GC-MS.
- Photostability : Expose to UV light (ICH Option 2) and monitor sulfonamide bond cleavage by HPLC.
- Hydrolytic Resistance : Test in pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity.
- Atmospheric Lifetime : Calculate OH radical reaction rates via Gaussian simulations (DFT/B3LYP).
- Aquatic Impact : Perform shake-flask tests for log to assess bioaccumulation potential .
Q. How can structural ambiguities in sulfonamide derivatives be resolved?
- Methodological Answer :
- X-Ray Crystallography : Resolve tautomerism in the sulfonamide group (e.g., N–H vs. S=O configurations).
- Dynamic NMR : Study rotational barriers of the acetyl-methoxy substituents at variable temperatures.
- Mass Fragmentation : HRMS/MS to distinguish isobaric intermediates during synthesis .
Data Contradiction Analysis
Q. Why do sulfonylation reactions yield inconsistent regioisomers?
- Methodological Answer :
- Steric Effects : Use bulky bases (e.g., 2,6-lutidine) to suppress ortho-substitution.
- Electronic Profiling : Hammett plots correlate substituent effects with reaction rates.
- In Situ Monitoring : ReactIR identifies transient intermediates favoring para-selectivity .
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity.
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% v/v) to avoid aggregation artifacts.
- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259351) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
